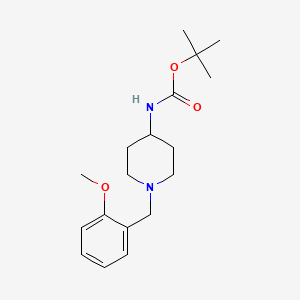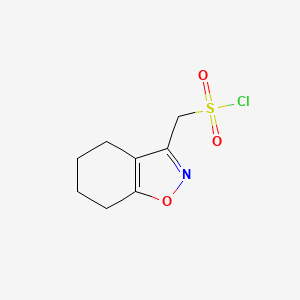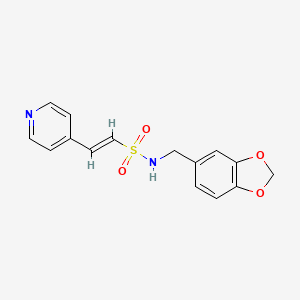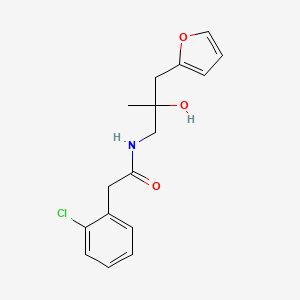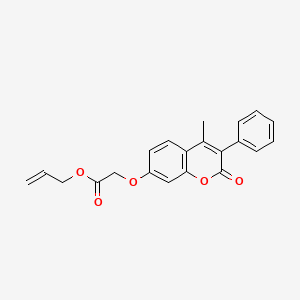
Prop-2-enyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate, also known as PMOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PMOP belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One study discusses the synthesis and structural properties of related compounds through methods such as click one-pot synthesis, highlighting their crystal structures and density functional theory (DFT) analyses. These compounds exhibit interesting intermolecular interactions and have potential applications in material science and medicinal chemistry due to their structural features (Ahmed et al., 2016).
Enzymatic and Catalytic Applications
Research into the enzymatic resolution of diols for the preparation of optically pure compounds, such as antitussive and central sedative therapeutic agents, highlights the use of specific chemical compounds in facilitating selective reactions that are significant in pharmaceutical synthesis (Bianchi et al., 1992).
Material Science and Polymer Research
A study on azo polymers for reversible optical storage mentions the synthesis of compounds with specific structural groups, aiming at photoinduced birefringence in polymer films. This demonstrates the application of such chemical compounds in developing materials with advanced optical properties, which could have implications for data storage technologies (Meng et al., 1996).
Catalysis and Reaction Mechanisms
Investigations into catalysis and reaction mechanisms have been conducted, such as the study on rhodium(I)-catalyzed reactions of 2-propenyl chloroacetate, which explores the intricacies of chemical reactions facilitated by catalysts. This research can contribute to the understanding of reaction pathways and the development of new synthetic methods in organic chemistry (MiyanoSotaro et al., 1982).
Environmental and Microbial Studies
The anaerobic degradation of propionate by Escherichia coli K12 has been studied to understand the metabolic pathways in microorganisms. This research provides insights into microbial metabolism under anoxic conditions, which has implications for biotechnology and environmental science (Simonte et al., 2017).
Eigenschaften
IUPAC Name |
prop-2-enyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-3-11-24-19(22)13-25-16-9-10-17-14(2)20(15-7-5-4-6-8-15)21(23)26-18(17)12-16/h3-10,12H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXHPMWRCSBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

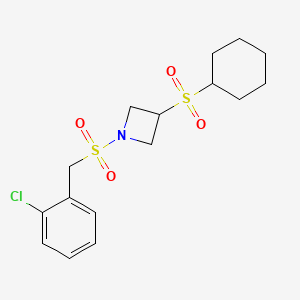
![6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828577.png)
![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2828578.png)

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828584.png)
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)

![2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2828589.png)
